molecular formula C16H16N6O7S B2691703 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate CAS No. 1428363-97-6

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate

Cat. No. B2691703
M. Wt: 436.4
InChI Key: IPWSIPVJPYKDKI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, an azetidine ring, and a thiadiazole ring1. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

Without specific information, it’s hard to detail the exact synthesis process for this compound. However, the synthesis would likely involve the formation of the furan, oxadiazole, azetidine, and thiadiazole rings in separate steps, followed by their combination through various coupling reactions.



Molecular Structure Analysis

The molecular formula of this compound is C16H16N6O7S, and its molecular weight is 436.41. The structure includes several heterocyclic rings, which could influence its reactivity and properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and can undergo electrophilic substitution reactions, while the oxadiazole and thiadiazole rings might be involved in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could lead to hydrogen bonding, influencing its solubility in different solvents.


Scientific Research Applications

Synthesis and Characterization

Research into heterocyclic compounds, including those with furan, oxadiazole, and thiadiazole rings, highlights the importance of these structures in developing new materials with desirable properties. The synthesis and structural characterization of these compounds are critical steps in exploring their applications, which often involve complex reactions to introduce various functional groups and heterocycles (Tsuge, Oe, & Tashiro, 1973).

Biological and Pharmacological Activities

Several studies have been conducted on the biological and pharmacological activities of compounds containing furan, oxadiazole, and thiadiazole rings, suggesting potential applications in developing new therapeutic agents:

  • Anticancer and Antiangiogenic Effects

    Novel thioxothiazolidin-4-one derivatives, featuring structures similar to the compound of interest, showed significant anticancer and antiangiogenic effects in mouse models. These findings indicate the potential for developing new anticancer therapies based on these heterocyclic frameworks (Chandrappa et al., 2010).

  • Antimicrobial Activity

    Derivatives with furan and oxadiazole moieties have demonstrated potent antimicrobial activity against various pathogens, including Helicobacter pylori, showcasing their potential in treating infections (Katsura et al., 1999).

  • Fungicidal Activity

    Furan-containing azole derivatives have been synthesized and tested for their fungicidal activity against agricultural pests, highlighting their potential as new agrochemicals (Nizamuddin, Gupta, & Srivastava, 1999).

  • Antinociceptive and Anti-inflammatory Properties

    Thiazolopyrimidine derivatives, structurally related to the compound , exhibited significant antinociceptive and anti-inflammatory activities in pharmacological evaluations, suggesting their utility in pain and inflammation management (Selvam et al., 2012).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment and follow standard laboratory safety procedures.


Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its production, physical and chemical studies to characterize its properties, and biological studies to determine its activity.


Please note that this analysis is based on the general knowledge of organic chemistry and the specific structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would be needed.


properties

IUPAC Name

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S.C2H2O4/c1-8-17-18-14(24-8)15-11(21)7-20-5-9(6-20)13-16-12(19-23-13)10-3-2-4-22-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,15,18,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWSIPVJPYKDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate

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